2-{[1-(2-Ethoxybenzenesulfonyl)piperidin-4-yl]oxy}-4-(trifluoromethyl)pyrimidine
Description
2-{[1-(2-Ethoxybenzenesulfonyl)piperidin-4-yl]oxy}-4-(trifluoromethyl)pyrimidine is a complex organic compound that features a pyrimidine core substituted with a trifluoromethyl group and a piperidine moiety linked through an ether bond to an ethoxybenzenesulfonyl group
Properties
IUPAC Name |
2-[1-(2-ethoxyphenyl)sulfonylpiperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F3N3O4S/c1-2-27-14-5-3-4-6-15(14)29(25,26)24-11-8-13(9-12-24)28-17-22-10-7-16(23-17)18(19,20)21/h3-7,10,13H,2,8-9,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNRUKCNJPAXJLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1S(=O)(=O)N2CCC(CC2)OC3=NC=CC(=N3)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F3N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(2-Ethoxybenzenesulfonyl)piperidin-4-yl]oxy}-4-(trifluoromethyl)pyrimidine typically involves multiple steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through cyclization reactions involving appropriate starting materials such as 1,5-diaminopentane.
Sulfonylation: The piperidine intermediate is then reacted with 2-ethoxybenzenesulfonyl chloride under basic conditions to introduce the sulfonyl group.
Etherification: The sulfonylated piperidine is subsequently reacted with 4-(trifluoromethyl)pyrimidine-2-ol in the presence of a suitable base to form the desired ether linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(2-Ethoxybenzenesulfonyl)piperidin-4-yl]oxy}-4-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions activated by the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the corresponding alcohols or amines.
Scientific Research Applications
2-{[1-(2-Ethoxybenzenesulfonyl)piperidin-4-yl]oxy}-4-(trifluoromethyl)pyrimidine has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biology: The compound may serve as a probe for studying biological pathways involving pyrimidine derivatives.
Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 2-{[1-(2-Ethoxybenzenesulfonyl)piperidin-4-yl]oxy}-4-(trifluoromethyl)pyrimidine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. The piperidine moiety may interact with specific binding sites, while the pyrimidine core can participate in hydrogen bonding and other interactions with target molecules.
Comparison with Similar Compounds
Similar Compounds
Minoxidil Related Compound E: 6-(Piperidin-1-yl)pyrimidine-2,4-diamine.
Other Piperidine Derivatives: Compounds with similar piperidine and pyrimidine structures.
Uniqueness
2-{[1-(2-Ethoxybenzenesulfonyl)piperidin-4-yl]oxy}-4-(trifluoromethyl)pyrimidine is unique due to the presence of the ethoxybenzenesulfonyl group, which imparts distinct chemical properties and potential biological activities. The trifluoromethyl group further enhances its stability and lipophilicity, making it a valuable compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
